Phenoxyethylparaben
Description
Historical Context and Evolution of Research in Phenoxyethylparaben Chemistry
The history of this compound is linked to the broader development of parabens and other preservatives. Parabens, as a class, have been used as preservatives since the early 20th century due to their cost-effectiveness and chemical stability. researchgate.netmdpi.com The synthesis of its precursor, 2-phenoxyethanol, a glycol ether, was developed separately and it is also used for its germicidal properties. hitachi-hightech.comnih.gov
The synthesis of this compound itself involves the esterification of p-hydroxybenzoic acid with 2-phenoxyethanol. researchgate.net Early research on parabens primarily focused on their synthesis and antimicrobial efficacy. Over time, as analytical techniques became more sophisticated, the focus of chemical research expanded.
The evolution of research in this compound chemistry has mirrored advancements in analytical instrumentation. Initial studies relied on basic characterization, while modern research employs advanced chromatographic and spectroscopic methods to study the compound in complex matrices. kau.edu.saresearchgate.net
Current Landscape of Academic Inquiry into this compound
Contemporary academic research on this compound is largely centered on its analytical determination and its behavior as a preservative. A significant area of investigation is the development of robust and sensitive analytical methods for its detection and quantification. kau.edu.sa
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for analyzing this compound. researchgate.netresearchgate.net Researchers frequently couple HPLC with Diode-Array Detection (DAD) or mass spectrometry (MS) to achieve high selectivity and sensitivity. hitachi-hightech.comkau.edu.sascioninstruments.com These methods allow for the simultaneous analysis of this compound alongside other parabens and preservatives like phenoxyethanol (B1677644) in various products. hitachi-hightech.comscioninstruments.com
Key aspects of current analytical research include:
Method Validation: Developing and validating HPLC methods for accuracy, precision, specificity, and linearity, often following ICH guidelines. researchgate.net
Sample Preparation: Optimizing extraction techniques such as liquid-liquid extraction (LLE) and solid-liquid extraction (SLE) to isolate the compound from complex sample matrices. kau.edu.sanih.gov
Chromatographic Conditions: Investigating various mobile phases (e.g., mixtures of acetonitrile (B52724), methanol (B129727), and water), column types (e.g., C8, C18), and detection wavelengths (typically around 254-258 nm) to achieve optimal separation and detection. hitachi-hightech.comresearchgate.netresearchgate.net
Beyond analytical chemistry, studies also explore the fundamental chemical properties of parabens, such as their stability under different pH and temperature conditions, which is crucial for their application as preservatives. researchgate.netmdpi.com
Table 2: Trends in Analytical Techniques for this compound
| Technique | Common Detector | Purpose | Source |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Diode-Array (DAD) | Quantification and routine analysis in commercial products. | hitachi-hightech.comresearchgate.netresearchgate.net |
| HPLC-Mass Spectrometry (HPLC-MS/MS) | Triple Quadrupole (QqQ) | High-sensitivity detection and structural confirmation, especially at trace levels. | analytice.comkau.edu.sanih.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Analysis of volatile derivatives, though less common for non-volatile parabens. | kau.edu.saresearchgate.net |
Identification of Key Research Gaps and Emerging Scientific Directions for this compound
While significant research has been conducted, several gaps in the chemical understanding of this compound remain, presenting opportunities for future scientific inquiry.
Key Research Gaps:
Degradation Pathways: Although the general hydrolysis of parabens is known, detailed kinetic studies and identification of all degradation products of this compound under various environmental conditions (e.g., UV light, different pH levels, presence of oxidants) are not fully elucidated. Advanced treatment methods like ozonation have been shown to be effective for other parabens, but specific data for this compound is limited. mdpi.com
Synthesis Optimization: There is ongoing interest in developing more efficient and environmentally benign synthesis methods for parabens, including enzymatic approaches. researchgate.net Research into greener synthesis routes for this compound is an area for potential development.
Complex Interactions: The interaction of this compound with other ingredients within formulations is a complex area. Research is needed to understand how these interactions might affect its chemical stability and preservative efficacy.
Reference Material Development: The development and certification of reference materials containing this compound are crucial for ensuring the quality and accuracy of analytical measurements across different laboratories.
Emerging Scientific Directions:
Advanced Analytical Techniques: Future research will likely involve the application of more advanced analytical platforms, such as high-resolution mass spectrometry, to identify novel metabolites and degradation products.
Computational Chemistry: The use of computational models to predict the physicochemical properties, stability, and potential interactions of this compound can complement experimental work and guide future research.
Alternative Preservatives: The broader scientific trend of investigating and developing alternative preservatives will likely drive comparative studies to understand the chemical advantages and disadvantages of this compound relative to new compounds. researchgate.net
Environmental Fate: Further investigation into the environmental transformation and fate of this compound is needed to build a complete life-cycle analysis of the compound. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyethyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-13-8-6-12(7-9-13)15(17)19-11-10-18-14-4-2-1-3-5-14/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPOVLCFVFOVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204033 | |
| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55468-88-7 | |
| Record name | 2-Phenoxyethyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55468-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055468887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyethyl p-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical Synthesis and Derivatization Studies of Phenoxyethylparaben
Methodologies for Phenoxyethylparaben Synthesis
The primary route for synthesizing this compound is the esterification of p-hydroxybenzoic acid with 2-phenoxyethanol. wikipedia.org This reaction is typically catalyzed to achieve efficient conversion.
Catalytic Approaches in Esterification Reactions
The synthesis of parabens, including this compound, often employs acid catalysts to accelerate the esterification process. cabidigitallibrary.org Traditional methods may use strong mineral acids like sulfuric acid. ijfans.orgtsijournals.com However, there is a growing trend towards the use of heterogeneous catalysts and greener alternatives.
One such approach involves the use of solid acid catalysts like montmorillonite (B579905) K10 clay, which has been successfully used for the synthesis of other parabens such as methyl, ethyl, and propyl parabens. This type of catalyst offers advantages in terms of separation from the reaction mixture and reusability, aligning with the principles of green chemistry. Other solid acid catalysts that have been explored for similar esterification reactions include γ-Al2O3 impregnated with sulfuric acid. uad.ac.id
The general reaction for the synthesis of this compound is as follows:
p-Hydroxybenzoic Acid + 2-Phenoxyethanol → this compound + Water
Table 1: Catalysts in Paraben Synthesis
| Catalyst Type | Specific Catalyst Example | Reactants | Key Advantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid ijfans.orgtsijournals.com | p-Hydroxybenzoic acid, Alcohol | High reaction rates. |
| Heterogeneous Clay | Montmorillonite K10 | p-Hydroxybenzoic acid, Alcohol | Ease of separation, reusability. |
| Heterogeneous Solid Acid | γ-Al2O3/SO4 uad.ac.id | p-Hydroxybenzoic acid, Glucose | Heterogeneous nature. |
| Other | Dodecatungstophosphoric Acid researchgate.net | p-Hydroxybenzoic acid, Alcohol | High efficiency. |
Reaction Mechanisms and Optimization of Synthetic Pathways
The esterification of p-hydroxybenzoic acid is an equilibrium-limited reaction. cabidigitallibrary.org To drive the reaction towards the formation of the ester product, it is common to use an excess of one reactant or to remove the water formed during the reaction. cabidigitallibrary.org Azeotropic distillation, using a solvent like toluene, is an effective technique to continuously remove water, thereby shifting the equilibrium to favor product formation. cabidigitallibrary.orgtsijournals.com
The reaction mechanism for acid-catalyzed esterification involves several key steps:
Protonation of the carbonyl oxygen of the p-hydroxybenzoic acid by the acid catalyst. cabidigitallibrary.org
Nucleophilic attack of the alcohol (2-phenoxyethanol) on the protonated carbonyl carbon. cabidigitallibrary.org
Proton transfer from the attacking alcohol moiety. cabidigitallibrary.org
Elimination of a water molecule to form a resonance-stabilized carbocation. cabidigitallibrary.org
Deprotonation of the carbocation to yield the final ester product, this compound, and regenerate the acid catalyst. cabidigitallibrary.org
Optimization of the synthesis pathway involves considering factors such as reaction time, temperature, and the molar ratio of reactants. For instance, microwave irradiation has been explored as a method to accelerate the synthesis of other parabens, suggesting a potential avenue for optimizing this compound production. researchgate.netgoogle.com
Principles of Green Chemistry in this compound Production
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. core.ac.uk In the context of this compound synthesis, this translates to several potential improvements over traditional methods.
The use of reusable heterogeneous catalysts like montmorillonite K10 clay is a significant step towards a greener process, as it minimizes waste and avoids the need for corrosive and difficult-to-handle mineral acids. core.ac.uk Furthermore, exploring solvent-free reaction conditions or using environmentally benign solvents can reduce the environmental impact of the synthesis. core.ac.uk The development of biocatalytic methods, using enzymes like lipases, also represents a promising green alternative for esterification reactions. core.ac.uk
Design and Synthesis of this compound Derivatives and Analogues
The design and synthesis of derivatives and analogues of this compound are driven by the desire to modify its physicochemical properties for specific applications.
Structural Modifications and Homologue Series Investigations
Parabens form a homologous series of alkyl esters of p-hydroxybenzoic acid. researchgate.net Research into this series has shown that properties can be systematically altered by changing the length and structure of the alkyl group. semanticscholar.orgmarietta.edu While this compound itself has a more complex ester group than simple alkyl parabens, the principle of structural modification remains relevant.
Investigations into derivatives could involve altering the substituent groups on the phenyl ring of the p-hydroxybenzoic acid moiety or on the phenoxy group. Such modifications can influence properties like solubility, and partitioning behavior.
Novel Functionalization Strategies for this compound
Novel functionalization strategies can introduce new chemical properties to the this compound molecule. This could involve introducing different functional groups to create hybrid molecules with enhanced or entirely new characteristics. ijfans.org For example, ether and hybrid derivatives of 4-hydroxy benzoic acid have been synthesized to explore new properties. ijfans.org
Functionalization can be achieved through various organic synthesis techniques. For instance, the hydroxyl group on the p-hydroxybenzoic acid moiety could be a site for further reaction to create ether derivatives. ijfans.org Grafting techniques, as seen in polymer chemistry where molecules are attached to a polymer backbone, could conceptually be applied to functionalize the aromatic rings of this compound. epo.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Phenoxyethanol |
| Benzyl chloride |
| Benzyl salicylate |
| Butylparaben |
| Carbon dioxide |
| Dodecatungstophosphoric Acid |
| Ethanol (B145695) |
| Ethylparaben |
| Glucose |
| Heptylparaben |
| Isobutylparaben |
| Isopropylparaben |
| Methanol (B129727) |
| Methylparaben |
| N,N-diisopropylethylamine |
| p-Hydroxybenzoic acid |
| This compound |
| Potassium phenoxide |
| Propylparaben (B1679720) |
| Sulfuric Acid |
| Thionyl chloride |
| Toluene |
| Water |
Advanced Analytical Methodologies for Phenoxyethylparaben Characterization
Electrophoretic Methods in Phenoxyethylparaben Analysis
Microemulsion Electrokinetic Chromatography (MEKC) Applications
Microemulsion Electrokinetic Chromatography (MEKC) stands as a highly effective separation technique within the family of capillary electrophoresis (CE) methods. It is particularly well-suited for the analysis of neutral molecules like this compound and can simultaneously separate a wide array of compounds with differing polarities. mdpi.comnih.gov In MEKC, the separation medium is not a simple buffer but a microemulsion, which consists of nanometer-sized oil droplets dispersed in an aqueous phase, stabilized by a surfactant and a co-surfactant. nih.gov This creates a pseudostationary phase that allows for differential partitioning of analytes, leading to their separation.
While specific MEKC methods developed exclusively for this compound are not extensively documented, the principles can be readily adapted from established methods for the simultaneous analysis of its precursors, phenoxyethanol (B1677644), and various p-hydroxybenzoic acid esters (parabens). hitachi-hightech.comsci-hub.se In such a system, this compound, being a neutral and relatively hydrophobic compound, would partition into the oil droplets of the microemulsion. Its migration time would be influenced by the degree of this interaction, allowing for its separation from more polar or more hydrophobic substances.
The optimization of a MEKC method for this compound would involve the careful selection of several key parameters:
Buffer Composition and pH: Borate and phosphate (B84403) buffers are commonly used. hitachi-hightech.comsci-hub.se The pH affects the electroosmotic flow (EOF) and the charge of any acidic or basic impurities, thereby influencing separation efficiency.
Surfactant: Sodium dodecyl sulfate (B86663) (SDS) is a frequently used anionic surfactant that forms the micelles or stabilizes the microemulsion droplets. hitachi-hightech.com Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can also be employed, which reverses the EOF and can alter the separation selectivity. sci-hub.se
Oil Phase: A non-polar organic solvent, such as a long-chain alcohol (e.g., n-hexanol) or an alkane, serves as the oil core of the microemulsion droplets where hydrophobic analytes like this compound would partition. nih.gov
Co-surfactant: A short-chain alcohol, like butanol, is often added to improve the stability and modify the properties of the microemulsion. nih.gov
Organic Modifiers: Solvents like methanol (B129727) or acetonitrile (B52724) can be added to the running buffer to fine-tune the separation selectivity by altering the partitioning behavior of the analytes. sci-hub.se
The table below illustrates typical conditions that could be adapted for the MEKC analysis of this compound, based on methods developed for related compounds.
| Parameter | Typical Conditions | Purpose |
| Capillary | Fused-silica, 50 µm i.d., 50-60 cm total length | Provides the channel for electrophoretic separation. |
| Background Electrolyte | 15-25 mM Borate or Phosphate Buffer (pH 7.0-9.5) | Maintains pH and conductivity for stable EOF. |
| Surfactant | 60-100 mM Sodium Dodecyl Sulfate (SDS) | Forms the pseudostationary micellar or microemulsion phase. |
| Oil Phase (for MEEKC) | 0.8-1.5% (w/w) n-hexanol or n-octane | Core of the microemulsion for hydrophobic interaction. |
| Co-surfactant (for MEEKC) | 6-7% (w/w) n-butanol | Stabilizes the microemulsion structure. |
| Applied Voltage | +15 to +25 kV | Driving force for electrokinetic migration. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Detection | UV-Vis Diode Array Detector (DAD) at ~220-280 nm | Monitors the separated analytes as they pass the detector window. |
This table is illustrative and based on methods for similar compounds; specific optimization for this compound would be required.
Advanced Sample Preparation Techniques for this compound Extraction and Concentration
The analysis of this compound, particularly at trace levels in complex matrices such as cosmetics or environmental samples, requires efficient sample preparation. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a traditional and fundamental extraction method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.com For this compound, which is moderately hydrophobic, LLE can be used to transfer it from an aqueous or polar sample matrix into a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether. sci-hub.seunime.it Optimization of LLE involves selecting an appropriate extraction solvent where this compound has high solubility, adjusting the sample pH to ensure the analyte is in its neutral form, and using techniques like salting-out (adding salts like sodium chloride) to decrease its solubility in the aqueous phase and drive it into the organic phase. chromatographyonline.com While effective, LLE can be time-consuming and may require large volumes of organic solvents. chromatographyonline.com
Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, requiring significantly less solvent. researchgate.net SPE involves passing a liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a strong solvent. researchgate.net For this compound, reversed-phase SPE is most applicable.
Optimization of an SPE method involves several factors:
Sorbent Selection: C18 (octadecyl) or C8 (octyl) bonded silica (B1680970) are common choices for retaining moderately non-polar compounds like parabens from aqueous samples. f-cdn.com Styrene-divinylbenzene polymer-based sorbents can also offer high retention capacity. lew.ro
Sample Pre-treatment: For complex samples like creams or lotions, a pre-treatment step is crucial. This typically involves diluting the sample in a solvent like ethanol (B145695) or methanol, followed by centrifugation or filtration to remove insoluble excipients that could clog the SPE cartridge. f-cdn.com
Wash Step: After loading the sample, the cartridge is washed with a weak solvent mixture (e.g., water/methanol) to remove co-extracted, weakly retained impurities without eluting the this compound.
Elution Solvent: A strong organic solvent like methanol, acetonitrile, or ethyl acetate is used to desorb the analyte from the sorbent. The choice of solvent and its volume are optimized to ensure complete recovery in the smallest possible volume.
The following table summarizes key optimization parameters for SPE and LLE for compounds similar to this compound.
| Technique | Parameter | Optimization Considerations | Typical Choice for this compound |
| LLE | Extraction Solvent | High affinity for the analyte, immiscible with sample | Ethyl acetate, Diethyl ether |
| pH Adjustment | Suppress ionization of analyte and impurities | Adjust to neutral pH for parabens | |
| Ionic Strength | "Salting-out" effect to enhance partitioning | Addition of NaCl to aqueous phase | |
| SPE | Sorbent Material | Match polarity of analyte and matrix | Reversed-phase C18 or C8 |
| Conditioning Solvent | Wet and activate the sorbent | Methanol followed by water | |
| Elution Solvent | Strong enough to desorb analyte completely | Acetonitrile, Methanol | |
| Sample Load Volume/Flow Rate | Avoid breakthrough and ensure adequate retention | Optimized based on sorbent capacity |
Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME)
Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. rsc.org Analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) or an interface for high-performance liquid chromatography (HPLC) for desorption and analysis. For this compound, which is a semi-volatile compound, SPME coupled with GC-MS would be a powerful analytical strategy.
Key optimization parameters for SPME include:
Fiber Coating: The choice of coating is critical and depends on the analyte's polarity and volatility. For parabens and phenoxyethanol, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective as it can adsorb a wide range of compounds. nih.gov
Extraction Mode: Direct immersion (DI-SPME) in a liquid sample or headspace (HS-SPME) extraction from the vapor phase above the sample can be used.
Extraction Conditions: Temperature, extraction time, and sample agitation are optimized to achieve equilibrium or reproducible pre-equilibrium conditions efficiently. Adding salt to the sample can enhance the extraction of polar analytes. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique with high enrichment factors. researchgate.net It involves the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into the aqueous sample. nih.gov A cloudy solution forms, consisting of fine droplets of the extraction solvent dispersed throughout the sample, which creates a large surface area for rapid analyte transfer. After centrifugation, the sedimented organic phase is collected for analysis.
Optimization of DLLME for this compound would focus on:
Extraction Solvent: A high-density solvent (e.g., chloroform, chlorobenzene) is typically used so the analyte-rich phase can be easily collected after centrifugation. turkjps.orgresearchgate.net
Disperser Solvent: A solvent miscible in both the aqueous sample and the extraction solvent, such as acetone, acetonitrile, or methanol, is required to facilitate the dispersion of the extraction solvent. turkjps.org
Sample Conditions: pH and ionic strength can be adjusted to improve extraction efficiency, similar to conventional LLE. turkjps.org
Supercritical Fluid Extraction (SFE) Methods
Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. boku.ac.at Supercritical CO₂ has liquid-like density and solvating power but gas-like viscosity and diffusivity, allowing for efficient penetration into sample matrices and rapid extraction. sci-hub.seboku.ac.at It is particularly useful for extracting thermally labile compounds like this compound from solid or semi-solid samples, such as cosmetic creams.
The optimization of SFE is crucial for achieving high recovery and involves manipulating several parameters:
Pressure and Temperature: These are the most critical parameters as they control the density and solvating power of the supercritical fluid. For parabens, extraction is often performed at pressures above 12,000 kPa and temperatures between 40-65 °C. sci-hub.seresearchgate.net
Co-solvent (Modifier): While supercritical CO₂ is non-polar, its polarity can be increased by adding a small amount of a polar organic solvent, such as methanol or ethanol. This is often necessary to efficiently extract moderately polar compounds like this compound. boku.ac.at
Extraction Mode: SFE can be performed in a static mode (where the sample is soaked in the supercritical fluid for a period) followed by a dynamic mode (where fresh supercritical fluid continuously flows through the extraction vessel). researchgate.net A combination of both is often optimal. rsc.org
The table below provides an overview of typical parameters for SFE of parabens from cosmetic matrices.
| Parameter | Typical Value/Condition | Effect on Extraction |
| Supercritical Fluid | Carbon Dioxide (CO₂) | "Green" solvent, easily removed post-extraction. |
| Pressure | 14,000 - 30,000 kPa | Increases fluid density and solvating power. |
| Temperature | 40 - 65 °C | Affects both analyte solubility and vapor pressure. |
| Co-solvent | 5-10% Methanol or Ethanol | Increases polarity of CO₂ to enhance recovery of moderately polar analytes. |
| Extraction Time | 5 min static, 20-30 min dynamic | Ensures sufficient time for analyte diffusion and transport. |
| Collection | Analyte is trapped in an organic solvent or on a solid sorbent. | Efficiently captures the extracted this compound as the CO₂ depressurizes. |
This table is illustrative and based on methods for similar compounds; specific optimization for this compound would be required.
Environmental Fate and Transformation Pathways of Phenoxyethylparaben
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily photolysis, hydrolysis, and oxidation. These mechanisms are crucial in determining the environmental persistence of phenoxyethylparaben.
Photolytic degradation, or photolysis, is a process where light energy drives chemical breakdown. For parabens, this is a significant degradation pathway in sunlit surface waters. While specific photolytic degradation studies for this compound are not extensively available in the reviewed scientific literature, research on structurally similar parabens provides insight into the expected processes.
Studies using UVC radiation have shown that parabens can be effectively degraded. capes.gov.brmdpi.com The rate of degradation is influenced by the nature of the ester group; for instance, benzylparaben, which also contains a second aromatic ring in its ester moiety, degrades significantly faster under UVC light than parabens with simple alkyl chains like methylparaben or butylparaben. mdpi.com This suggests that the phenoxyethyl group may influence the photolytic sensitivity of the parent molecule. Advanced oxidation processes that combine UV light with an oxidant like hydrogen peroxide (H₂O₂/UVC) can achieve complete degradation of various parabens in minutes. capes.gov.br
The primary transformation pathway identified for other parabens during photolysis and hydroxyl radical-induced oxidation is hydroxylation, where one or more hydroxyl groups are added to the aromatic ring of the paraben molecule. capes.gov.br Key identified by-products for other parabens include p-hydroxybenzoic acid (4-HBA), 2,4-dihydroxybenzoic acid, and 3,4-dihydroxybenzoic acid. capes.gov.br It is anticipated that this compound would undergo similar transformations, leading to hydroxylated versions of the parent compound.
Table 1: Illustrative Photodegradation Data for Various Parabens (as a proxy) Specific data for this compound is not available in the reviewed literature.
| Compound | Process | Degradation Time | Mineralization (%) | Key By-products |
|---|---|---|---|---|
| Methylparaben (MP) | UVC | 120 min (~10% removal) | - | p-hydroxybenzoic acid, Hydroxylated parabens |
| Ethylparaben (EP) | UVC | 120 min (~30% removal) | - | |
| Propylparaben (B1679720) (PP) | UVC | 120 min (~30% removal) | - | |
| Butylparaben (BuP) | UVC | 120 min (~20% removal) | - | |
| Benzylparaben (BeP) | UVC | 20 min (~80% removal) | - | p-hydroxybenzoic acid |
| Paraben Mixture | H₂O₂/UVC | 30 min (complete degradation) | 25% | p-hydroxybenzoic acid, 2,4-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For all parabens, the primary and well-documented hydrolytic degradation pathway is the cleavage of the ester bond. nih.govnih.gov This reaction breaks the paraben down into its constituent molecules: p-hydroxybenzoic acid (4-HBA) and the corresponding alcohol. researchgate.net
In the case of this compound, hydrolysis would yield p-hydroxybenzoic acid and 2-phenoxyethanol . This pathway is consistent across the entire class of paraben compounds. The rate of hydrolysis can be influenced by environmental factors such as pH and temperature, and also by the chemical structure of the paraben's ester group. nih.gov For example, studies on other parabens have shown that the length and structure of the alkyl chain can affect the rate of hydrolysis in different biological and chemical systems. nih.gov While specific kinetic data for the hydrolysis of this compound in environmental compartments is limited, the degradation pathway is well-established by analogy with other parabens.
Table 2: Products of Hydrolysis for this compound and Other Parabens
| Paraben Compound | Alcohol Product of Hydrolysis | Common Acid Product of Hydrolysis |
|---|---|---|
| This compound | 2-Phenoxyethanol | p-Hydroxybenzoic acid (4-HBA) |
| Methylparaben | Methanol (B129727) | |
| Ethylparaben | Ethanol (B145695) | |
| Propylparaben | Propan-1-ol | |
| Butylparaben | Butan-1-ol |
In the environment, parabens can be degraded through advanced oxidation processes (AOPs), which involve highly reactive species, most notably the hydroxyl radical (•OH). gdut.edu.cn These radicals are potent, non-selective oxidants that can rapidly transform organic pollutants.
Theoretical and experimental studies on other parabens have identified the primary mechanisms of •OH-induced transformation. gdut.edu.cn The main reaction pathways are:
Hydroxyl Radical Addition : The •OH radical adds to the aromatic benzene (B151609) ring, forming a hydroxylated intermediate. This is often the dominant pathway. capes.gov.brgdut.edu.cn
Hydrogen Abstraction : The •OH radical abstracts a hydrogen atom, either from the phenolic hydroxyl group on the ring or from the ester side chain. gdut.edu.cn
These initial reactions lead to the formation of various transformation products, primarily hydroxylated derivatives of the parent paraben. capes.gov.br For instance, the oxidation of various parabens has been shown to yield products like 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid. capes.gov.br Subsequent reactions can lead to the opening of the aromatic ring and eventual mineralization into carbon dioxide and water. Processes like the photo-Fenton reaction, which generates •OH radicals, have been shown to completely degrade various parabens, although complete mineralization is often slower than the degradation of the parent compound. researchgate.netdergipark.org.tr It is expected that this compound would follow these same radical-induced transformation pathways.
Hydrolytic Stability and Pathway Elucidation
Biotic Transformation and Microbial Degradation of this compound
Biotic degradation, driven by microorganisms like bacteria and fungi, is a critical pathway for the removal of organic pollutants from the environment. Microbes can use these compounds as a source of carbon and energy, leading to their breakdown and mineralization.
The scientific literature contains numerous examples of microorganisms capable of degrading various types of parabens. However, studies specifically identifying and characterizing microbes that degrade this compound are scarce. Research has largely focused on the more commonly used short-chain parabens.
For example, two bacterial strains, identified as Pseudomonas beteli and Burkholderia latens, were isolated from solutions containing methylparaben (MP) and propylparaben (PP), respectively, and were found to degrade these compounds. nih.gov The study noted that B. latens was capable of degrading both MP and PP, suggesting a broader substrate specificity that could potentially include other parabens. nih.gov The absence of degradation products in the analysis indicated that the parabens were likely used as a carbon source by the microorganisms. nih.gov Fungi also play a role in paraben degradation. While specific data on this compound is lacking, the general capacity of diverse microbial communities in soil and wastewater treatment systems to degrade parabens is well-recognized.
Table 3: Examples of Microorganisms Characterized for Degradation of Other Parabens Specific microorganisms degrading this compound are not documented in the reviewed literature.
| Microorganism | Paraben(s) Degraded | Source of Isolation |
|---|---|---|
| Pseudomonas beteli | Methylparaben | Contaminated methylparaben solution |
| Burkholderia latens | Methylparaben, Propylparaben | Contaminated propylparaben solution |
| Enterobacter cloacae | Methyl-, Ethyl-, Propylparaben | Contaminated mineral supplement |
| Pseudomonas sp. | Propylparaben | Not specified |
The primary metabolic pathway for the microbial degradation of parabens is well-established and is analogous to the chemical hydrolysis pathway. researchgate.netresearchgate.net The process is initiated by the enzymatic cleavage of the ester bond, a reaction catalyzed by carboxylesterase enzymes present in a wide range of microorganisms. nih.govresearchgate.net
This initial step transforms the paraben into p-hydroxybenzoic acid (4-HBA) and the corresponding alcohol. researchgate.net For this compound, this would result in the formation of 4-HBA and 2-phenoxyethanol.
Compound Reference Table
Enzymatic Mechanisms of Biotransformation (e.g., esterases, hydroxylases)
The primary pathway for the biotransformation of parabens, including this compound, is through enzymatic hydrolysis. This process is primarily catalyzed by carboxylesterases, a class of esterase enzymes. researchgate.netresearchgate.net These enzymes cleave the ester bond of the paraben molecule. nih.gov In the case of this compound, this hydrolysis results in the formation of p-hydroxybenzoic acid (PHBA) and 2-phenoxyethanol.
This hydrolytic activity has been identified in various microorganisms and tissues. Studies have shown that bacteria such as Enterobacter cloacae and Enterobacter gergoviae possess a specific gene, prbA, that codes for an esterase responsible for paraben hydrolysis. nih.gov The expression of this gene in Escherichia coli, a bacterium previously unable to break down parabens, conferred the ability to hydrolyze methyl paraben effectively. nih.gov The rate of this enzymatic hydrolysis can be influenced by the structure of the paraben itself; the reaction rate often decreases as the length of the alkyl chain in the alcohol group increases. researchgate.netnih.gov
In addition to esterases, hydroxylases may play a role in the further degradation of the aromatic breakdown products. While direct evidence for hydroxylase activity on this compound is specific, these enzymes are known to be crucial in the aerobic degradation of aromatic compounds like those produced from paraben hydrolysis. pjoes.com
Role of Microbial Consortia in Environmental Degradation
In the environment, the degradation of complex organic compounds like this compound is often carried out not by a single microbial species, but by a community of different microorganisms known as a microbial consortium. researchgate.netfrontiersin.org These consortia are generally more robust and efficient than individual strains because they can perform a wider range of metabolic activities. researchgate.net Different species within the consortium can specialize in different steps of the degradation pathway, reducing the metabolic burden on any single organism. frontiersin.orgnih.gov
For a compound like this compound, a consortium can act synergistically. For instance, one group of bacteria, like the aforementioned Enterobacter species, may produce extracellular esterases to hydrolyze the paraben into p-hydroxybenzoic acid and 2-phenoxyethanol. researchgate.netnih.gov Other members of the consortium can then utilize these smaller, less complex molecules as a source of carbon and energy, leading to their complete mineralization. frontiersin.orgnih.gov This cooperative action allows for more effective removal of the pollutant from the environment. mdpi.com The use of microbial consortia is a promising strategy for the bioremediation of various pollutants, including personal care products, plastics, and petroleum hydrocarbons. frontiersin.orgnih.govencyclopedia.pub
Environmental Partitioning and Distribution Dynamics
Adsorption and Desorption Behavior in Soil and Sediment Matrices
Once released into the environment, this compound can partition between water, soil, and sediment. Its distribution is largely governed by adsorption (binding to particles) and desorption (release from particles). Parabens have been detected in soil and sediment samples, indicating their tendency to associate with solid phases. researchgate.netijcce.ac.irresearchgate.net
The extent of adsorption is influenced by the physicochemical properties of both the paraben and the soil/sediment. A key factor is the organic matter content of the soil or sediment; higher organic content generally leads to greater adsorption of hydrophobic organic compounds. oaepublish.com The behavior of parabens can also be affected by soil texture and pH. oaepublish.com For instance, the adsorption of some organic compounds can decrease under alkaline conditions. ijcce.ac.ir
The table below shows the Langmuir isotherm constants for the adsorption of methyl paraben, indicating its interaction with adsorbent materials.
| Isotherm Model | Parameter | Value | Reference |
|---|---|---|---|
| Langmuir | qm (mg/g) | 195.0 | ijcce.ac.ir |
| KL (L/mg) | 0.455 |
Volatilization Potentials from Aqueous Phases
Volatilization, the process of a chemical moving from a liquid phase to a gas phase, is another potential pathway for environmental distribution. This potential is often described by the Henry's Law constant (KH), which represents the partitioning of a compound between air and water at equilibrium. Compounds with high KH values are more volatile.
Parabens, in general, are considered to have low to moderate volatility. industrialchemicals.gov.auleesu.fr They are crystalline solids at room temperature and have relatively low vapor pressures. industrialchemicals.gov.au For example, the calculated vapor pressure for propylparaben is 1.6 x 10-3 Pa. industrialchemicals.gov.au This low volatility means that this compound is unlikely to be significantly removed from aqueous environments, such as rivers or lakes, through evaporation and is expected to remain primarily in the water column or partition to sediment. leesu.fr
Bioaccumulation and Biomagnification in Non-Human Organisms (excluding direct human exposure)
Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. fao.org This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food (biomagnification). fao.orgnih.gov The potential for a chemical to bioconcentrate is often measured by the bioconcentration factor (BCF). mdpi.com
Studies on the bioaccumulation of parabens in marine food webs have yielded mixed results. One study in a subtropical marine food web in coastal Florida found that methyl paraben (MeP) was present in the majority of biotic samples, including fish, invertebrates, and plants. acs.orgnih.gov The same study calculated a trophic magnification factor (TMF) for MeP of 1.83. acs.orgnih.govresearchgate.net A TMF value greater than 1 suggests that the chemical is biomagnifying, meaning its concentration increases at higher trophic levels of the food web. researchgate.net
In contrast, the primary metabolite of parabens, 4-hydroxybenzoic acid (4-HB), had a TMF of 0.30, indicating that it is readily metabolized and excreted and does not biomagnify. acs.orgnih.gov Another study investigating marine fish from Vietnam also found TMF values greater than 1 for methylparaben and ethylparaben, suggesting biomagnification within that specific marine food web. researchgate.net However, it is noted that more hydrophobic compounds tend to have a higher potential for bioaccumulation. helmholtz-munich.de
Occurrence and Removal Efficiency in Wastewater Treatment Systems
Wastewater treatment plants (WWTPs) are a primary entry point for parabens into the environment. researchgate.net Numerous studies have detected parabens in both the incoming raw wastewater (influent) and the treated water (effluent). frontiersin.orgnih.govnih.gov Influent concentrations can be highly variable, with studies in South Africa reporting methylparaben levels up to 84.7 µg/L and total paraben concentrations reaching as high as 151 µg/L at some sites. frontiersin.orgfrontiersin.org Research in northeastern China found average total paraben concentrations in influent to be between 1510 ng/L and 2180 ng/L. nih.gov
Conventional WWTPs, particularly those employing activated sludge processes, demonstrate high removal efficiencies for parent paraben compounds. frontiersin.orgnih.govnih.gov Removal rates often exceed 90% and can reach up to 100% for some parabens. frontiersin.orgnih.gov However, despite these high removal rates, residual amounts of parabens are still detected in the final effluent, with concentrations up to 15.5 µg/L observed in one study. frontiersin.orgmdpi.com This indicates that conventional treatment processes are not designed for the complete removal of these emerging contaminants. frontiersin.orgmdpi.com Furthermore, the removal efficiency for paraben metabolites is generally lower than for the parent compounds, ranging from 28% to 76% in one study in India. nih.gov In some cases, negative removal efficiencies have been reported, which may be due to the breakdown of conjugated metabolites back into the parent paraben during the treatment process. frontiersin.org
The following table summarizes the occurrence and removal of various parabens in different WWTPs.
| Location / Study | Paraben | Influent Concentration Range | Effluent Concentration Range | Removal Efficiency (%) | Reference |
|---|---|---|---|---|---|
| KwaZulu-Natal, South Africa | Methylparaben (MePB) | 2.02–84.7 µg/L | <0.19–5.43 µg/L | 77.3–100% (overall) | frontiersin.org |
| Ethylparaben (EtPB) | <0.24–24.8 µg/L | <0.16–5.63 µg/L | |||
| Propylparaben (PrPB) | <0.26–55.1 µg/L | <0.17–6.89 µg/L | |||
| Butylparaben (BuPB) | <0.27–17.3 µg/L | <0.19–5.32 µg/L | |||
| New York, USA | ΣParabens (6 compounds) | 73.1–158 ng/L (median) | 1.96–5.57 ng/L (median) | 89.6–99.9% | nih.gov |
| ΣMetabolites (4 compounds) | 5460–10000 ng/L (median) | 2060–2550 ng/L (median) | 25.9–90.6% | ||
| Northeastern China (CAST Process) | ΣParabens | 2180 ng/L (average) | 19.7 ng/L (average) | 97.7–100% | nih.gov |
| ΣMetabolites | - | - | >92% | ||
| India | ΣParent Parabens | 131-920 ng/L | 16-67 ng/L | 80-100% (mean) | nih.gov |
| ΣParaben Metabolites | 4110-34,600 ng/L | 2560-3800 ng/L | 28-76% (mean) |
Influent and Effluent Concentrations of this compound and its Metabolites
Parabens are frequently detected in the influent of WWTPs, reflecting their extensive use in consumer products. Studies have reported a wide range of paraben concentrations in raw wastewater, often in the micrograms per liter (µg/L) range. For instance, research in South Africa detected methylparaben, ethylparaben, and propylparaben in WWTP influents at concentrations up to 30 µg/L and 20 µg/L respectively. mdpi.com Another study in the same region found concentrations of MePB, EtPB, PrPB, and BuPB in influent wastewater ranging from below detection limits to as high as 84.7 µg/L for MePB. frontiersin.org
Wastewater treatment processes are designed to remove a variety of contaminants, and they do show some effectiveness in reducing paraben concentrations. However, these compounds are not always completely eliminated. In the effluent, which is the treated water discharged back into the environment, parabens are still often present, albeit at lower concentrations. For example, a study in South Africa reported effluent concentrations for MePB, EtPB, PrPB, and BuPB ranging from below detection limits to 17.76 µg/L, <0.16–4.88 µg/L, 0.69–12.5 µg/L, and <0.19–4.73 µg/L, respectively. mdpi.com
The primary metabolite of many parabens is p-hydroxybenzoic acid (PHBA), which is formed through the hydrolysis of the ester bond. leesu.fr This metabolite, along with other potential transformation products, can also be present in both influent and effluent. In some cases, the concentrations of metabolites can be significantly higher than the parent parabens. nih.gov
Table 1: Representative Concentrations of Parabens in Wastewater
| Compound | Influent Concentration (µg/L) | Effluent Concentration (µg/L) |
| Methylparaben (MePB) | up to 84.7 frontiersin.org | up to 17.76 mdpi.com |
| Ethylparaben (EtPB) | <0.24–24.8 mdpi.com | <0.16–5.63 mdpi.com |
| Propylparaben (PrPB) | <0.26–55.1 mdpi.com | <0.17–6.89 mdpi.com |
| Butylparaben (BuPB) | <0.27–17.3 mdpi.com | <0.19–5.32 mdpi.com |
| Note: Data presented is for common parabens as specific data for this compound is limited. |
Mass Balance and Removal Efficiency Calculations in Treatment Processes
The removal efficiency of parabens in WWTPs can be quite variable, depending on the specific treatment technologies employed and the operational parameters of the plant. Studies have reported removal efficiencies for various parabens ranging from over 90% to instances where removal is less effective. nih.gov For example, one study reported removal efficiencies for the sum of six parabens to be between 89.6% and 99.9%. nih.gov However, even with high removal rates, the continuous input of these compounds into WWTPs means that a residual amount is still discharged into the environment.
The primary mechanism for paraben removal in conventional activated sludge processes is believed to be biodegradation. helcom.fi However, the efficiency of this process can be influenced by factors such as the alkyl chain length of the paraben, with longer-chain parabens potentially being more resistant to degradation.
Table 2: Removal Efficiencies of Common Parabens in Wastewater Treatment
| Paraben | Removal Efficiency (%) |
| Sum of 6 Parabens | 89.6 - 99.9 nih.gov |
| Methylparaben (MePB) | Generally >90 helcom.fi |
| Ethylparaben (EtPB) | Generally >90 helcom.fi |
| Propylparaben (PrPB) | Generally >90 helcom.fi |
| Butylparaben (BuPB) | Generally >90 helcom.fi |
| Note: Data presented is for common parabens as specific data for this compound is limited. |
Sludge Partitioning and Fate
A significant pathway for the removal of parabens from the aqueous phase during wastewater treatment is through sorption to sewage sludge, the solid residue generated during the treatment process. The extent to which a compound partitions to sludge is influenced by its physicochemical properties, such as its hydrophobicity.
Parabens have been consistently detected in sewage sludge. One study in the United States found methylparaben and propylparaben in all sewage sludge samples analyzed, with concentrations ranging from 15.9 to 203.0 ng/g dry weight for methylparaben and 0.5 to 7.7 ng/g dry weight for propylparaben. nih.gov The concentrations of parabens in sludge can be influenced by the type of sludge and the treatment processes it has undergone. helcom.fi
The fate of parabens in sludge is a critical consideration, as sewage sludge is often applied to agricultural land as a fertilizer, a practice known as land application. This can lead to the introduction of these compounds into the terrestrial environment, with the potential for uptake by crops or leaching into groundwater. hutton.ac.uk The persistence of parabens in soil and their potential for bioaccumulation are areas of ongoing research.
Table 3: Concentrations of Common Parabens in Sewage Sludge
| Compound | Concentration in Sewage Sludge (ng/g dry weight) |
| Methylparaben (MePB) | 15.9 - 203.0 nih.gov |
| Propylparaben (PrPB) | 0.5 - 7.7 nih.gov |
| Ethylparaben (EtPB) | <0.6 - 2.6 nih.gov |
| Butylparaben (BuPB) | <0.4 - 4.3 nih.gov |
| Benzylparaben (BePB) | <0.4 - 3.3 nih.gov |
| Note: Data presented is for common parabens as specific data for this compound is limited. |
Computational Chemistry and Molecular Interaction Studies of Phenoxyethylparaben
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. nih.gov For Phenoxyethylparaben, this would involve simulating its interaction with the active site of various proteins. However, published studies detailing the binding affinities, active site recognition, or specific conformational changes of this compound upon binding are currently unavailable. nih.gov Similarly, protein-ligand interaction fingerprints, which map out the specific types of contacts (like hydrogen bonds or hydrophobic interactions), have not been documented for this compound. nih.govgithub.io
Conformational Analysis of this compound in Ligand-Bound States
Molecular Dynamics Simulations for Dynamic Interaction Analysis
Molecular dynamics (MD) simulations provide insights into the movement and stability of molecules over time. genscript.com Research in this area would be necessary to understand how this compound interacts with cell membranes, such as phospholipid bilayers, and to analyze the stability of any potential complexes it might form with proteins. Studies on other parabens have shown that the length of the ester chain affects membrane penetration and interaction. oatext.com Given its unique side chain, the dynamic behavior of this compound at a membrane interface or in a protein binding pocket remains an open area for investigation.
While the methodologies for these computational studies are well-established, their specific application to this compound has not been reported in the accessible scientific literature. Future research is needed to generate the specific data required to build a computational profile for this compound, which would be invaluable for a comprehensive understanding of its molecular behavior.
Solvent Effects and Hydration Shell Analysis
The interaction of a solute molecule with its surrounding solvent is critical to understanding its chemical behavior, solubility, and transport properties. For a compound like this compound, which is often used in aqueous or partially aqueous formulations, analyzing its interaction with water is particularly important.
Theoretical Framework: Solvent effects and hydration shell analysis are typically investigated using molecular dynamics (MD) simulations. In this method, a system is set up consisting of one or more this compound molecules and a large number of solvent molecules (e.g., water) in a simulation box. The interactions between all atoms are governed by a force field, and the system's evolution over time is calculated by solving Newton's equations of motion.
Analysis of the Hydration Shell: The hydration shell is the interface of water molecules in the immediate vicinity of the solute. jinr.ru The structure and dynamics of this shell differ from bulk water. nih.gov Key analyses include:
Radial Distribution Functions (RDFs): RDFs are calculated to determine the probability of finding a solvent atom at a certain distance from a specific atom on the solute. For this compound, one could calculate RDFs between the oxygen atoms of water and the hydroxyl proton, carbonyl oxygen, and ether oxygen of the paraben to understand hydrogen bonding.
Coordination Number: By integrating the first peak of the RDF, the average number of water molecules in the first hydration shell can be determined. jinr.ru This gives insight into how strongly the molecule is solvated.
Water Dynamics: The dynamics of water molecules within the hydration shell are often slower than in the bulk solvent. nih.gov Residence times can be calculated to determine how long a water molecule stays in the vicinity of the solute, providing a measure of the interaction strength. Studies on various proteins have shown that hydration shell dynamics are fundamental to molecular activity. jinr.ru
While no specific MD studies on this compound's hydration shell are readily available, research on other solutes demonstrates that water molecules form distinct, structured shells around molecules, influencing their properties. researchgate.netustc.edu.cnshaoxc.com For this compound, the presence of both hydrogen bond donor (hydroxyl group) and acceptor sites (hydroxyl, carbonyl, and ether oxygens) as well as hydrophobic regions (phenyl and phenoxy groups) would lead to a complex and non-uniform hydration shell structure.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide fundamental insights into the electronic properties and intrinsic reactivity of a molecule. newji.ai These methods are essential for understanding reaction mechanisms at a molecular level. taylor.edu
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. A large gap implies high stability, while a small gap suggests the molecule is more reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich p-hydroxybenzoyl moiety, specifically the phenol (B47542) ring and the hydroxyl oxygen, due to the presence of lone pairs and pi-electrons. The LUMO is likely distributed over the carbonyl group and the benzene (B151609) ring, which can act as electron-accepting regions. The substituent groups on a molecule can tune the HOMO and LUMO energy levels. rsc.org
While specific calculations for this compound are not published, data for analogous compounds illustrate the expected values.
Table 1: Illustrative Frontier Molecular Orbital Energies for Related Compounds (Note: These values are examples from various computational studies and are not directly comparable due to different calculation levels. They serve to illustrate the typical range of energies.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Example Compound A | -5.27 | -1.57 | 3.70 |
| Example Compound B | -9.58 | 0.36 | 9.94 |
| Example Compound C | -6.50 | -1.20 | 5.30 |
Data sourced for illustrative purposes from unrelated studies. researchgate.net
Electrostatic Potential Mapping
An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, calculated from its electronic structure. researchgate.net It is a valuable tool for predicting intermolecular interactions, as it shows electron-rich (negative potential) and electron-poor (positive potential) regions.
Color Coding: Typically, red indicates regions of negative electrostatic potential (e.g., lone pairs on oxygen atoms), which are attractive to electrophiles. Blue indicates regions of positive potential (e.g., acidic hydrogens like the phenolic -OH), which are attractive to nucleophiles. Green represents neutral or nonpolar regions (e.g., the carbon backbone of the aromatic rings). researchgate.net
For this compound, an ESP map would show strong negative potential around the carbonyl oxygen and the hydroxyl oxygen. A region of positive potential would be located around the hydrogen of the hydroxyl group. The aromatic rings would exhibit a moderately negative potential on their faces (π-electron density) and a slightly positive potential around their edges (hydrogen atoms). Such maps are crucial for understanding how the molecule docks into a receptor site or interacts with other molecules. researchgate.net
Reaction Pathway Energetics
Computational chemistry can be used to model the entire course of a chemical reaction, such as hydrolysis or oxidation, which are relevant degradation pathways for parabens. acs.org This involves locating the transition state (TS) structures and calculating the activation energies.
Methodology: By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be identified. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.
Application to this compound: A key reaction for parabens is the hydrolysis of the ester bond, yielding p-hydroxybenzoic acid and the corresponding alcohol (in this case, 2-phenoxyethanol). Quantum chemical calculations could model this reaction under both acidic and basic conditions to determine the favorability and kinetics of each pathway. The calculations would involve optimizing the geometry of the reactant, the tetrahedral intermediate, the transition states for its formation and breakdown, and the final products.
Studies on the degradation of other parabens have used these methods to propose detailed reaction mechanisms, showing, for example, how oxidants attack the molecule. acs.org
Development of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Models
SAR and QSAR are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or a physicochemical property. unimib.it These models are widely used in drug discovery, toxicology, and environmental science to predict the properties of untested chemicals. industrialchemicals.gov.au
While specific SAR/QSAR models for this compound were not found, extensive QSAR studies have been performed on the broader class of parabens to predict properties like estrogenic activity, aquatic toxicity, and antimicrobial efficacy. bohrium.comresearchgate.net These studies rely on calculating molecular descriptors that quantify various aspects of a molecule's structure.
Descriptor Selection and Calculation for this compound and Analogues
The foundation of any QSAR model is the selection of appropriate molecular descriptors. wiley.com These are numerical values derived from the chemical structure. For a class of compounds like parabens, which includes this compound, a range of descriptors would be calculated to build a robust model.
Types of Molecular Descriptors:
Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).
Topological (2D): Based on the 2D representation of the molecule (e.g., connectivity indices, Kier & Hall indices).
Geometrical (3D): Require the 3D coordinates of the atoms (e.g., molecular surface area, volume).
Physicochemical: Properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability.
Quantum Chemical: Descriptors derived from quantum calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net
Table 2: Key Molecular Descriptors for a Paraben QSAR Study
| Descriptor Class | Example Descriptor Name | Description | Relevance to Parabens |
|---|---|---|---|
| Physicochemical | LogP | Octanol-water partition coefficient | Measures lipophilicity, which is critical for membrane permeation and biological activity. Paraben activity often increases with alkyl chain length and thus LogP. |
| Geometrical | Van der Waals Volume (VdW) | The volume occupied by the molecule. | Relates to the size of the molecule, influencing how it fits into a binding site. researchgate.net |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's susceptibility to oxidation and interaction with electrophilic sites in a receptor. |
| Electronic | Partial Charge on Carbonyl Oxygen | The calculated electrostatic charge on the C=O oxygen atom. | Important for hydrogen bonding interactions with biological targets. researchgate.net |
| Topological | Kappa Shape Indices (κ) | Describe aspects of molecular shape (e.g., linearity, branching). | Can differentiate between linear (propyl-) and branched (isopropyl-) parabens, which often have different activities. |
For this compound, its larger size, additional aromatic ring, and ether linkage would result in significantly different descriptor values compared to simple alkyl parabens. For instance, its LogP and molecular weight would be higher, and its shape descriptors would reflect a more complex structure. These descriptors would be calculated for this compound and its analogues, and statistical methods like multiple linear regression (MLR) would be used to build a predictive QSAR equation. researchgate.netresearchgate.net
Linear and Non-Linear Regression Approaches in QSAR Modeling for Biological/Chemical Activity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological or chemical activity. These models are fundamental in predicting the properties of new or untested chemicals, including preservatives like this compound. The development of QSAR models relies heavily on statistical regression methods to establish a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and an observed activity.
Linear Regression Approaches
Multiple Linear Regression (MLR) is a foundational and widely used technique in QSAR studies. nih.govresearchgate.net The fundamental principle of MLR is to model the relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors) by fitting a linear equation to the observed data. mdpi.com The goal is to find the optimal set of descriptors that can predict the activity with high accuracy.
For parabens and other endocrine-disrupting chemicals, MLR models have been developed to predict activities like receptor binding affinity. nih.govacs.org These models often use theoretical molecular descriptors that quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity, electronic properties, and steric features. nih.govacs.org For instance, a typical linear QSAR model might take the form:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where Activity is the predicted biological effect, D₁...Dₙ are the molecular descriptors, and c₁...cₙ are the regression coefficients derived from the statistical analysis.
While specific MLR models focusing exclusively on this compound are not prevalent in publicly available literature, studies on the broader paraben class demonstrate the approach. These studies show that properties like the octanol-water partition coefficient (log Kow), which represents hydrophobicity, are often critical descriptors, as activity in parabens tends to increase with the length of the alkyl chain. nih.gov
Table 1: Example of Linear QSAR Model Parameters for a Set of Phenolic Compounds This table illustrates typical parameters and statistical quality metrics for a hypothetical MLR model.
| Parameter | Description | Example Value |
|---|---|---|
| n | Number of compounds in the training set | 97 |
| R² | Coefficient of determination (goodness of fit) | 0.891 |
| Q² | Cross-validated R² (internal predictive ability) | 0.849 |
| Descriptors | Molecular properties used in the model | log Kow, ELUMO, Steric parameters |
Data based on general findings for QSAR models of similar compounds. nih.gov
Non-Linear Regression Approaches
Biological systems are inherently complex, and the relationship between a chemical's structure and its activity is not always linear. Non-linear regression approaches can capture these more complex relationships, often resulting in more robust and predictive QSAR models. frontiersin.org Methods like polynomial regression, support vector machines (SVM), and artificial neural networks (ANN) are employed when a linear model is insufficient. mdpi.comnih.gov
Polynomial Regression: This method models the relationship as an n-th degree polynomial, allowing for curves in the relationship between descriptors and activity. youtube.com
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks. They are particularly adept at modeling complex, non-linear phenomena without a predefined mathematical relationship, making them powerful tools for QSAR studies where the mechanism of action is not fully understood. nih.gov
Gene Expression Programming (GEP): GEP is an evolutionary algorithm that can uncover complex, non-linear relationships between descriptors and activity, often outperforming linear models. frontiersin.org
In studies comparing linear and non-linear methods for predicting the activity of various compounds, non-linear models like ANN often show superior predictive capacity, especially when dealing with diverse sets of chemicals. nih.gov For a compound like this compound, which combines the structural features of a paraben and phenoxyethanol (B1677644), non-linear models could be particularly useful for capturing the intricate interactions with biological targets.
Validation Strategies for Predictive SAR/QSAR Models
The development of a QSAR model does not end with the generation of an equation. Rigorous validation is essential to ensure the model is robust, reliable, and predictive for new chemicals. The Organisation for Economic Co-operation and Development (OECD) has established principles to guide the validation of QSAR models for regulatory purposes. mdpi.com Key validation strategies include internal and external validation.
Internal Validation
Internal validation assesses the stability and robustness of the model using only the original training dataset. The most common technique is cross-validation.
Leave-One-Out (LOO) Cross-Validation: In this procedure, one compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted. This process is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validation coefficient, Q² (or q²). A model is generally considered predictive if Q² > 0.5. env.go.jp Research on endocrine disruptors has reported models with high internal validation scores, such as Q² values between 0.73 and 0.91. nih.govacs.org
External Validation
External validation is the most stringent test of a model's predictive power. It involves challenging the model with a set of compounds (a test set or prediction set) that were not used in the model's development.
Data Splitting: The initial dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance. nih.govacs.org
Predictive Performance Metrics: The model's ability to predict the activity of the test set compounds is evaluated using statistical metrics like the external R² (R²_pred). Studies on similar compound classes have demonstrated strong external validation with R²_ext values ranging from 0.76 to 0.90. nih.govacs.org
A thoroughly validated QSAR model for this compound would require both high internal consistency (high Q²) and demonstrated predictive power on an external set of related chemicals.
Table 2: Key Statistical Metrics for QSAR Model Validation
| Metric | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination for the training set. Measures goodness-of-fit. | > 0.6 |
| Q² (or q²) | Cross-validated coefficient for the training set. Measures internal predictivity. | > 0.5 |
| R²_pred (or R²_ext) | Coefficient of determination for the external test set. Measures external predictivity. | > 0.6 |
Values represent generally accepted thresholds in the QSAR community.
Fragment-Based and Pharmacophore Modeling
Beyond regression-based models, other computational techniques provide deeper insights into the molecular features driving biological activity.
Fragment-Based QSAR (FB-QSAR)
Fragment-based methods dissect molecules into smaller structural fragments and correlate the presence or absence of these fragments with biological activity. mdpi.comnih.gov This approach helps identify key substructures that contribute positively or negatively to the desired effect.
Pharmacophore Modeling
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. acs.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. acs.orgnih.gov
Model Generation: Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's active site (structure-based). nih.gov
Application: Once developed, a pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds that match the required features and are therefore likely to be active. acs.org
For this compound, a pharmacophore model could be developed based on its interaction with a target receptor, such as the estrogen receptor or other nuclear receptors. researchgate.net Such a model would define the specific spatial arrangement of its aromatic rings, hydroxyl group, and ester functionality that is critical for binding. Molecular docking studies on other parabens have shown that they can bind to the NADPH-binding site of enzymes like steroid 5α-reductase, indicating specific pharmacophoric requirements for interaction. bohrium.com
Table 3: Common Pharmacophore Features
| Feature Abbreviation | Chemical Feature | Potential Relevance to this compound |
|---|---|---|
| HBA | Hydrogen Bond Acceptor | Ester carbonyl oxygen, ether oxygen, hydroxyl oxygen |
| HBD | Hydrogen Bond Donor | Phenolic hydroxyl group |
| HY/H | Hydrophobic feature | Aromatic rings, ethyl group |
| AR | Aromatic Ring | Two benzene rings |
Features identified based on the chemical structure of this compound.
Mechanistic Investigations of Phenoxyethylparaben at the Biochemical and Cellular Level Excluding Adverse Outcomes
Cellular Uptake and Distribution in In Vitro Systems (Non-Human Cells)
Scientific literature accessible through targeted searches does not currently provide specific data regarding the cellular uptake and distribution of phenoxyethylparaben in non-human in vitro systems. Research has predominantly focused on other paraben analogs, such as methylparaben, propylparaben (B1679720), and butylparaben, and their interactions with human cell lines.
Quantification of Intracellular Concentrations
There is a lack of available studies that quantify the intracellular concentrations of this compound in non-human cells. While methodologies exist for measuring the intracellular levels of other compounds, specific experimental data for this compound in non-human cell models are not present in the reviewed scientific literature.
Subcellular Localization Studies
Similarly, information detailing the subcellular localization of this compound within non-human cells is not available in the current body of scientific research. Studies on the distribution of compounds within cellular compartments like the nucleus, mitochondria, or cytoplasm have not been published specifically for this compound in non-human in vitro systems.
Future Research Directions and Emerging Paradigms in Phenoxyethylparaben Science
Integration of Multi-Omics Technologies in Mechanistic Studies
Future investigations into the biological interactions of phenoxyethylparaben will increasingly rely on multi-omics technologies to gain a comprehensive mechanistic understanding. This approach allows for the simultaneous analysis of multiple layers of biological information, providing a more complete picture than traditional single-endpoint studies.
Metabolomics: This field, which characterizes an organism's complete set of metabolites, is a powerful tool for environmental health research. nih.gov Untargeted metabolomics, for instance, has been successfully used to study exposure to other parabens, revealing novel relationships between urinary paraben levels and metabolites related to diet. nih.gov A similar approach for this compound could uncover its specific metabolic fingerprint, identifying the pathways it perturbs after exposure. By analyzing changes in endogenous and exogenous substances, researchers can understand its metabolic fate within an organism. nih.gov
Proteomics: The study of the entire protein complement of a cell or organism, proteomics can reveal how this compound affects protein expression and function. In studies of other antimicrobial agents, proteomics has been used to identify mechanisms of action, such as the downregulation of proteins involved in DNA replication and cell wall synthesis. researchgate.net Applying proteomics and phosphoproteomics to systems exposed to this compound could pinpoint specific protein targets and signaling cascades affected by the compound, offering insights into its mode of action at a molecular level.
The integration of these -omics platforms, potentially combined with transcriptomics (analyzing RNA transcripts), can create a holistic view of a biological system's response. nih.gov This multi-omics strategy can help identify not only the direct metabolic pathways but also the network of their interactions, leading to the identification of sensitive biomarkers of exposure and effect. nih.gov
Applications of this compound in Materials Science and Engineering
While this compound is known for its use as a preservative, its chemical properties may lend themselves to novel applications in materials science and engineering, excluding direct human product use. This represents a paradigm shift from viewing it solely as a preservative to exploring its potential as a functional component in advanced materials.
The core of materials science is to understand the relationships between a material's structure, properties, and performance to develop new materials for innovative applications. extrica.comcolumbia.edujcu.edu.au The known antimicrobial properties of parabens, which are effective against a range of bacteria and fungi, could be leveraged to protect industrial materials from bio-fouling and degradation. researchgate.netmdpi.com
Potential research directions include:
Antimicrobial Polymers and Coatings: Incorporating this compound into polymer matrices or industrial coatings could impart resistance to microbial growth. This could be valuable for materials used in environments prone to contamination, thereby extending their functional lifespan. Research in this area would focus on how the compound affects the material's mechanical, thermal, and chemical properties. jcu.edu.au
Preservation of Industrial Formulations: Many industrial products, such as adhesives, sealants, and non-aqueous emulsions, require protection from microbial degradation to maintain their stability and performance. This compound could be investigated as a specialized preservative in these complex systems, where stability under various physical and chemical conditions is critical. This involves studying its compatibility and efficacy within different formulations, such as hydrophobically modified alkali-swellable emulsion polymers. google.com
Development of Predictive Models for Environmental Persistence and Bioavailability
Parabens are considered chemicals of emerging concern due to their detection in various environmental compartments. researchgate.net A significant future research avenue is the development of robust computational models to predict the environmental fate, persistence, and bioavailability of this compound.
Parabens can enter aquatic ecosystems through the effluents of wastewater treatment plants (WWTPs), as these facilities may not achieve complete removal. researchgate.netfrontiersin.org Once in the environment, their persistence can be significant, with some parabens having a long half-life. researchgate.net Understanding and predicting this behavior is crucial for environmental risk assessment.
Future predictive models would likely integrate several key factors:
Physicochemical Properties: Data on this compound's water solubility, vapor pressure, and octanol-water partition coefficient (Kow) would be used to model its distribution between water, soil, sediment, and air.
Degradation Pathways: Models would incorporate rates of abiotic degradation (e.g., photolysis by sunlight) and biotic degradation (microbial breakdown). The synthesis of parabens is a well-known acid-base reaction, but their environmental degradation is complex and can be influenced by various factors. researchgate.net
Environmental Compartment Modeling: Advanced models, such as fugacity-based models, could simulate the movement and concentration of this compound across different environmental media, predicting areas of potential accumulation.
Bioavailability: These models would also aim to predict the fraction of the compound in the environment that is available for uptake by organisms, which is a critical parameter for assessing ecotoxicological risk. researchgate.net
There is a recognized need for more research, particularly in computational simulation, to develop and optimize models for predicting the removal and fate of organic micropollutants like parabens. researchgate.net
Cross-Disciplinary Research at the Interface of Synthetic Chemistry, Environmental Science, and Computational Modeling
The most significant breakthroughs in understanding this compound will likely emerge from research that transcends traditional disciplinary boundaries, integrating synthetic chemistry, environmental science, and computational modeling.
Synthetic Chemistry: Chemists can design and synthesize novel analogs of this compound. researchgate.net The goal could be to enhance specific properties, such as antimicrobial efficacy, while engineering the molecule for faster environmental degradation to reduce its persistence. Green chemistry principles could also be applied to develop more sustainable synthesis routes. researchgate.net
Environmental Science: Environmental scientists would then test these new analogs, providing empirical data on their actual environmental persistence, degradation products, and ecotoxicity. frontiersin.org This experimental validation is essential for refining and calibrating the predictive models.
Computational Modeling: Computational scientists can build models that predict the properties of the newly designed molecules before they are even synthesized. researchgate.net Molecular docking simulations could predict their biological activity, while quantitative structure-activity relationship (QSAR) models could forecast their environmental fate. This "in silico" screening allows for the prioritization of the most promising candidates for synthesis and testing, saving time and resources.
This synergistic loop—where computational modeling guides chemical synthesis, and environmental science validates the outcomes—represents a modern, efficient paradigm for chemical research. It enables a proactive approach to designing safer and more effective molecules while minimizing their potential environmental impact.
Q & A
Q. What standardized methodologies are recommended for characterizing the physicochemical properties of phenoxyethylparaben (e.g., solubility, stability)?
To assess physicochemical properties, follow established protocols such as GB/T 13173 for active ingredient quantification and GB/T 30799/30797 for heavy metal and arsenic analysis. For solubility, conduct polarity-based solvent tests under controlled temperatures (20–25°C). Stability studies should evaluate hydrolysis rates in acidic (pH < 3) and alkaline (pH > 10) conditions, using HPLC or UV-Vis spectroscopy to track degradation products .
Q. How can researchers validate the antimicrobial efficacy of this compound in vitro?
Use standardized microbial challenge tests (e.g., ISO 11930) with common pathogens like Staphylococcus aureus and Candida albicans. Minimum inhibitory concentration (MIC) assays in nutrient broth at 37°C, with serial dilutions of this compound, provide quantifiable efficacy data. Include positive controls (e.g., methylparaben) and negative controls (solvent-only) to ensure reproducibility .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., cosmetic formulations)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. For routine analysis, reverse-phase HPLC with UV detection (λ = 254 nm) offers cost-effective quantification. Sample preparation should include extraction with acetonitrile or methanol, followed by filtration to remove matrix interferents .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s environmental toxicity data?
Address discrepancies by conducting controlled biodegradation studies under OECD 301 guidelines, measuring biological oxygen demand (BOD) over 28 days. Compare aerobic vs. anaerobic conditions and use LC-MS to identify metabolites. For aquatic toxicity, perform Daphnia magna acute toxicity tests (OECD 202) alongside algal growth inhibition assays (OECD 201) to assess multi-trophic impacts. Meta-analyses of existing data should account for variables like test organism life stage and exposure duration .
Q. What experimental strategies can isolate this compound’s mechanism of action from confounding preservative synergists in commercial products?
Employ fractional inhibitory concentration (FIC) index assays to evaluate interactions with co-preservatives (e.g., phenoxyethanol). Use isobologram analysis to distinguish synergistic, additive, or antagonistic effects. For mechanistic studies, apply genomic profiling (e.g., RNA-seq) in model microorganisms exposed to this compound alone versus combinations, focusing on membrane integrity and efflux pump gene expression .
Q. How can researchers optimize experimental designs to assess long-term stability of this compound in pH-variable formulations?
Adopt accelerated stability testing (ICH Q1A guidelines) with storage at 40°C/75% relative humidity for 6 months. Monitor degradation kinetics using Arrhenius equation modeling. For pH-dependent hydrolysis, use buffered solutions (pH 3–10) and conduct kinetic studies at 25°C, 40°C, and 60°C. Statistical tools like ANOVA should compare degradation rates across conditions, with post-hoc Tukey tests to identify significant differences .
Methodological & Data Analysis Questions
Q. What statistical approaches are recommended for handling variability in antimicrobial efficacy data across replicate experiments?
Apply mixed-effects models to account for batch-to-batch variability in microbial cultures. Use coefficient of variation (CV) thresholds (<15%) to exclude outliers. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are appropriate. Report 95% confidence intervals for MIC values to enhance reproducibility .
Q. How should researchers document and present raw data for this compound studies to meet journal standards?
Q. What ethical frameworks apply when using this compound in human tissue culture or ex vivo studies?
Adhere to institutional review board (IRB) protocols for human-derived samples. For cytotoxicity assays (e.g., MTT on HaCaT cells), include viability thresholds (e.g., IC50) and justify concentrations using exposure scenarios (e.g., cosmetic use levels). Reference OECD 432/439 for in vitro skin sensitization assessments to align with regulatory standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
